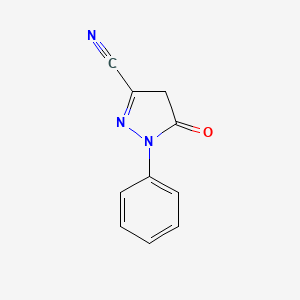
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a phenyl group and a nitrile group attached to the pyrazole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free and acid or base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-toxic catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or the pyrazole ring.
Substitution: The phenyl group and other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral pH.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: In the textile industry, pyrazole derivatives are used as fluorescent whitening agents.
Mechanism of Action
The mechanism of action of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
- 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
- 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
- Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate
Uniqueness
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
36783-02-5 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-5H,6H2 |
InChI Key |
IARUBKVHIIBDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















